tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the benzimidazole core using reagents such as formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or amino derivatives.
Oxidation: Products include oxidized benzimidazole derivatives.
Reduction: Products include reduced benzimidazole derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. The methoxy group and the benzimidazole core contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
Uniqueness
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
Molecular Formula |
C14H17ClN2O3 |
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Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-4-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-9-6-5-7-10(19-4)12(9)16-11(17)8-15/h5-7H,8H2,1-4H3 |
InChI Key |
XECXSYFPOITFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)N=C1CCl |
Origin of Product |
United States |
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